REACTION_SMILES
|
[C:22]([BH3-:23])#[N:24].[CH2:9]([CH3:10])[O:11][CH:12]([CH2:13][NH2:14])[O:15][CH2:16][CH3:17].[CH3:18][C:19](=[O:20])[OH:21].[CH3:26][OH:27].[CH:1](=[O:2])[c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[Na+:25]>>[CH2:1]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[NH:14][CH2:13][CH:12]([O:11][CH2:9][CH3:10])[O:15][CH2:16][CH3:17]
|
Name
|
[BH3-]C#N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(CN)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
CCOC(CNCc1ccccc1)OCC
|
Type
|
product
|
Smiles
|
CCOC(CNCc1ccccc1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |